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Compound of Interest

Compound Name: Chilenine

Cat. No.: B1249527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for

Chilenine, a unique isoindolobenzazepine alkaloid. The information presented herein is crucial

for the identification, characterization, and further investigation of this natural product for

potential applications in research and drug development.

Introduction
Chilenine (CAS 71700-15-7) is a naturally occurring alkaloid isolated from Berberis

empetrifolia, a plant species native to Chile.[1][2] Its distinctive isoindolobenzazepine core

structure makes it a subject of interest for synthetic chemists and pharmacologists. This

document collates and presents the key spectral data—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to its structural elucidation

and characterization.

Spectral Data of Chilenine
The following tables summarize the quantitative spectral data obtained for Chilenine.

¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information

about the hydrogen atoms within the molecule, revealing their chemical environment and

connectivity.
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Table 1: ¹H NMR Spectral Data of Chilenine (200 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.84 m H-6

3.10 m H-6

3.93 s OCH₃

4.02 s OCH₃

4.25 m H-5

4.60 m H-5

6.00 d J=1.2 O-CH₂-O

6.04 d J=1.2 O-CH₂-O

6.78 s H-4

6.98 s H-1

7.35 d J=8.4 H-12

7.72 d J=8.4 H-11

Data sourced from Fajardo et al., 1982.

¹³C NMR Spectral Data
As of the latest literature review, detailed ¹³C NMR data for Chilenine has not been explicitly

published. The original isolation paper by Fajardo et al. (1982) mentions that the 200 MHz

NMR spectrum supports the proposed structure, but does not provide a peak list. Further

research would be required to obtain and publish a complete ¹³C NMR assignment for this

compound.

IR Spectral Data
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Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 2: IR Spectral Data of Chilenine (CHCl₃)

Wavenumber (cm⁻¹) Functional Group Assignment

3450 (broad) O-H (hydroxyl)

1720 C=O (conjugated ketone)

1690 C=O (lactam)

Data sourced from Fajardo et al., 1982.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data of Chilenine

m/z Relative Intensity (%) Assignment

383 17 [M]⁺

367 36

352 18

338 40

308 15

220 59

176 100

Data sourced from Fajardo et al., 1982.
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Experimental Protocols
The following protocols are based on the methods described in the original isolation and

characterization of Chilenine by Fajardo et al. (1982).

Isolation of Chilenine
Plant Material: Stems and above-ground wood of Berberis empetrifolia were collected.

Extraction: The powdered plant material was extracted with methanol at room temperature.

Acid-Base Extraction: The methanol extract was evaporated, and the residue was taken up

in dilute hydrochloric acid. The acidic solution was then basified with ammonium hydroxide

and extracted with chloroform to yield the crude alkaloid mixture.

Chromatography: The crude alkaloids were subjected to column chromatography on silica

gel. Elution was carried out with a gradient of chloroform-methanol mixtures of increasing

polarity.

Purification: Fractions containing Chilenine were combined and further purified to yield the

final product.

Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 200 MHz Fourier

Transform spectrometer using deuterated chloroform (CDCl₃) as the solvent.

IR Spectroscopy: The infrared spectrum was obtained in a chloroform (CHCl₃) solution.

Mass Spectrometry: The mass spectrum was recorded to determine the molecular weight

and fragmentation pattern of the compound.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum was recorded in methanol, showing

absorption maxima (λmax) at 211, 228 (shoulder), 281 (shoulder), and 312 nm.

Signaling Pathways and Logical Relationships
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Currently, there is no specific information available in the scientific literature regarding the

signaling pathways in which Chilenine may be involved. The biological activity and mechanism

of action of this alkaloid remain an area for future research.

To illustrate the logical workflow of the discovery process for Chilenine, the following diagram

outlines the key steps from plant source to structural elucidation.
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Caption: Workflow for the isolation and structural elucidation of Chilenine.

Conclusion
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This technical guide provides a consolidated resource for the spectral data of Chilenine, a

novel isoindolobenzazepine alkaloid. The presented ¹H NMR, IR, and MS data are essential for

the unambiguous identification of this compound. While the complete ¹³C NMR data and the

biological signaling pathways of Chilenine are yet to be fully elucidated, this compilation of

existing knowledge serves as a valuable starting point for researchers and scientists interested

in exploring the chemical and pharmacological properties of this unique natural product.

Further investigation is warranted to uncover the full potential of Chilenine in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

